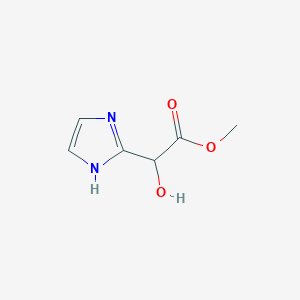
methyl 2-hydroxy-2-(1H-imidazol-2-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-hydroxy-2-(1H-imidazol-2-yl)acetate, also known as MIHA, is an organic compound with a molecular formula of C4H7N3O3. It is a colorless solid that is soluble in water and other polar solvents. MIHA is a derivative of imidazole, a five-membered heterocyclic compound that is commonly used in pharmaceuticals and biochemistry. MIHA has been studied for its potential use in a variety of applications, including as an antioxidant, anti-inflammatory, and anti-cancer agent.
科学的研究の応用
Methyl 2-hydroxy-2-(1H-imidazol-2-yl)acetate has been studied for its potential use in a variety of scientific research applications, including as a reagent in organic synthesis, as an antioxidant, as an anti-inflammatory agent, and as an anti-cancer agent. In organic synthesis, this compound has been used as a catalyst for the synthesis of a variety of compounds. In addition, this compound has been studied for its potential use as an antioxidant, as an anti-inflammatory agent, and as an anti-cancer agent.
作用機序
The exact mechanism of action of methyl 2-hydroxy-2-(1H-imidazol-2-yl)acetate is not fully understood, however, it is believed to act through several pathways. This compound is thought to act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, this compound is believed to act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory mediators, such as cytokines and chemokines. Finally, this compound is thought to act as an anti-cancer agent by inhibiting the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood, however, it is believed to have a variety of effects. In vitro studies have shown that this compound can inhibit the growth of a variety of cancer cell lines, including breast, colon, and lung cancer cell lines. Additionally, this compound has been shown to possess anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of a variety of inflammatory and oxidative stress-related diseases.
実験室実験の利点と制限
The advantages of using methyl 2-hydroxy-2-(1H-imidazol-2-yl)acetate in laboratory experiments include its low cost and easy synthesis. Additionally, this compound is a relatively stable compound, which makes it well-suited for use in a variety of experiments. However, there are some limitations to using this compound in laboratory experiments. For example, this compound has a limited solubility in aqueous solutions, which can limit its use in certain experiments. Additionally, this compound is a relatively new compound and there is still much to be learned about its potential applications.
将来の方向性
There are a variety of potential future directions for research on methyl 2-hydroxy-2-(1H-imidazol-2-yl)acetate. One potential area of research is to further investigate the potential therapeutic applications of this compound, such as its use as an antioxidant, anti-inflammatory, and anti-cancer agent. Additionally, further research could be conducted to explore the potential of this compound as a reagent in organic synthesis. Finally, further research could be conducted to investigate the biochemical and physiological effects of this compound in greater detail.
合成法
Methyl 2-hydroxy-2-(1H-imidazol-2-yl)acetate can be synthesized through a variety of methods, including the reaction of imidazole with 2-hydroxy-2-methylacetate, the reaction of imidazole with methyl 2-hydroxy-2-methylacetate, and the reaction of imidazole with 2-hydroxy-2-(1H-imidazol-2-yl)acetate. The most common method for synthesizing this compound is the reaction of imidazole with 2-hydroxy-2-methylacetate. This reaction is typically carried out in an aqueous solution at room temperature and can be completed in as little as two hours.
特性
IUPAC Name |
methyl 2-hydroxy-2-(1H-imidazol-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-11-6(10)4(9)5-7-2-3-8-5/h2-4,9H,1H3,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDNPYAIOGKSHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=NC=CN1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

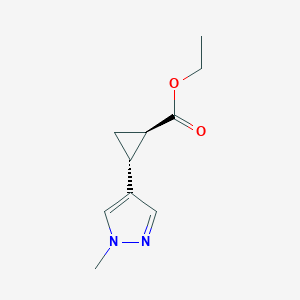
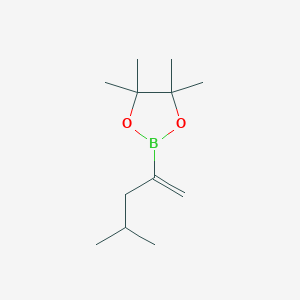
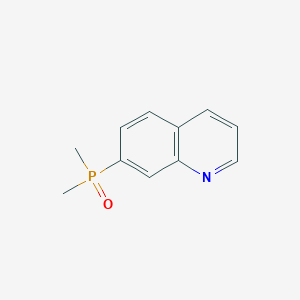
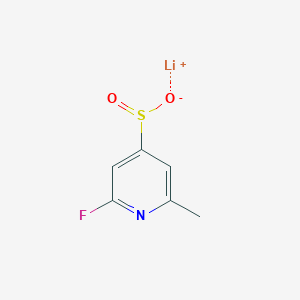
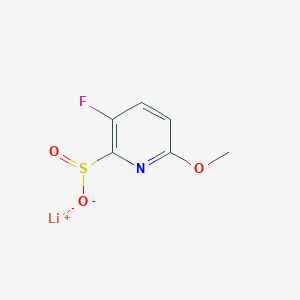
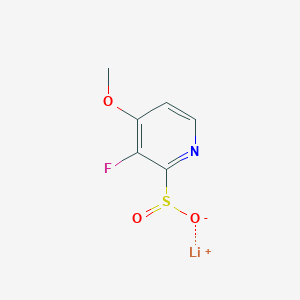
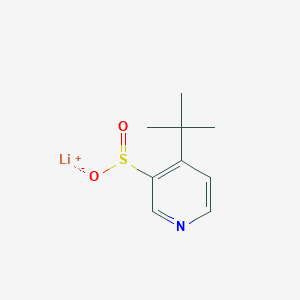
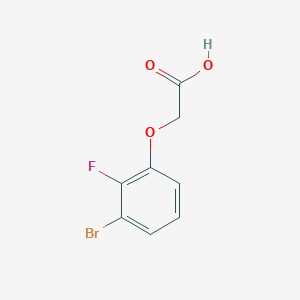
![2-(2-fluoro-5-methylphenoxy)-1-[(2r,4s)-2-amino-5-azaspiro[3.5]nonan-5-yl]ethan-1-one hydrochloride](/img/structure/B6604097.png)
![ethyl 2,3-dimethylimidazo[2,1-b][1,3]thiazole-5-carboxylate](/img/structure/B6604108.png)
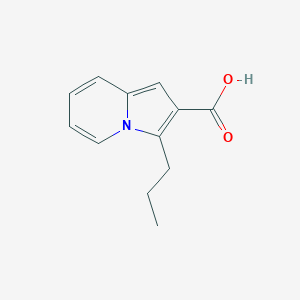
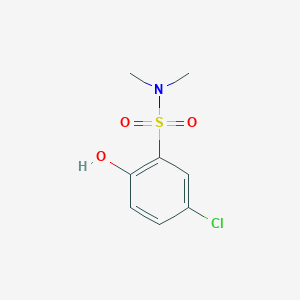
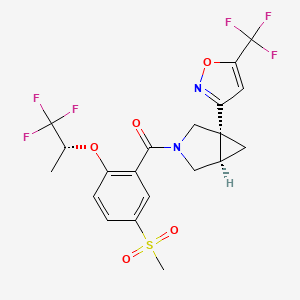
![4-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]butanamide hydrochloride](/img/structure/B6604132.png)